molecular formula C99H144N36 B13394433 N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide CAS No. 9024-13-9

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

Cat. No.: B13394433
CAS No.: 9024-13-9
M. Wt: 1838.4 g/mol
InChI Key: QSCUSRCQBGTCDB-UHFFFAOYSA-N
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Description

N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide is a guanidine derivative characterized by an ethanimidamide backbone substituted with a carbamimidoyl group linked to a 2-phenylethyl moiety.

Properties

CAS No.

9024-13-9

Molecular Formula

C99H144N36

Molecular Weight

1838.4 g/mol

IUPAC Name

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide

InChI

InChI=1S/9C11H16N4/c9*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h9*2-6H,7-8H2,1H3,(H4,12,13,14,15)

InChI Key

QSCUSRCQBGTCDB-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N

Origin of Product

United States

Preparation Methods

Method 1: Condensation of Phenylethylamine Derivatives with Carbamimidoyl Precursors

Step 1: Synthesis of Phenylethyl Isocyanate or Related Intermediates

  • Phenylethylamine can be converted into phenylethyl isocyanate via phosgene or triphosgene-mediated reactions under controlled temperature conditions (~0-5°C) to prevent polymerization.
  • Alternatively, carbamimidoyl chlorides can be prepared from phenylethylamine derivatives using reagents like phosphorus oxychloride (POCl₃).

Step 2: Formation of the Carbamimidoyl Intermediate

  • The phenylethyl isocyanate reacts with ammonia or primary amines to form carbamimidoyl derivatives.
  • Reaction conditions: Mild heating (~25-50°C), inert atmosphere, in solvents such as dichloromethane or acetonitrile.

Step 3: Coupling to Form the Final Compound

  • The carbamimidoyl intermediate reacts with ethanimidamide or its derivatives, often in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack.
  • Solvent: Tetrahydrofuran (THF) or acetonitrile.
  • Temperature: 0-25°C, with reaction times ranging from 4-12 hours.

Method 2: Multi-step Synthesis via Isocyanate and Amidine Intermediates

Step 1: Synthesis of 2-Phenylethylamine Derivatives

  • Starting from benzene derivatives, phenylethylamine can be synthesized via reduction of nitrobenzene or via the Gabriel synthesis.

Step 2: Formation of Phenylethyl Isocyanate

  • React phenylethylamine with phosgene or triphosgene under cold conditions to produce phenylethyl isocyanate.

Step 3: Reaction with Amidine Derivatives

  • The isocyanate reacts with amidine compounds (e.g., ethanimidamide) in the presence of a base.
  • The reaction is typically carried out at 0-25°C, with stirring for 6-24 hours.

Step 4: Purification

  • The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.

Method 3: Direct Coupling Using Carbodiimide or Similar Coupling Agents

  • Carbodiimide reagents (e.g., EDC, DCC) facilitate the coupling of carboxylic acids and amines to form amidines.
  • This method is less common due to the need for specific functional groups but can be adapted for complex molecules.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to 30°C To control reaction rate and minimize side reactions
pH Neutral to slightly basic (7-9) Facilitates amidine formation
Solvent Acetonitrile, THF, Toluene Selected for solubility and inertness
Atmosphere Inert (nitrogen or argon) Prevents oxidation or hydrolysis

Data Table of Synthesis Parameters

Step Reagents Solvent Temperature Duration Notes
1 Phenylethylamine + Phosgene Toluene 0-5°C 2-4 hours Isocyanate formation
2 Isocyanate + Ammonia Dichloromethane Room temp 4-8 hours Carbamimidoyl intermediate
3 Intermediate + Ethanimidamide Acetonitrile 0-25°C 6-24 hours Final coupling

Purification and Characterization

Supporting Research Findings

  • Controlled reaction conditions such as temperature regulation and pH adjustments are critical for high-yield synthesis, as indicated in patent literature and research articles.
  • Use of inert atmospheres reduces side reactions, especially during sensitive isocyanate formation.
  • Solvent choice influences reaction rate and purity, with acetonitrile and THF being preferred for their inertness and solubility properties.

Chemical Reactions Analysis

Types of Reactions

N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce various amines.

Scientific Research Applications

N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethanimidamide derivatives vary widely based on substituents, which dictate their reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Ethanimidamide Derivatives and Their Properties
Compound Name Substituents Molecular Weight Key Properties/Activities Reference
N'-[N'-(2-Phenylethyl)carbamimidoyl]ethanimidamide 2-Phenylethyl, carbamimidoyl ~265.3* Hypothetical: Enhanced lipophilicity, potential hydrogen-bond donor/acceptor -
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide (18) 4-ClPh, hydroxyimino - Synthesized via hydroxylamine reaction; antiplasmodial activity inferred
N-(4-Chlorophenyl)ethanimidamide 4-ClPh 184.63 Twisted conformation (dihedral angle: 66.54°), anti-leishmanial applications
N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide 2-NO2Ph 195.18 Nitro group enhances electrophilicity; research intermediate
Ethanimidamide,2-(dimethylamino)-N-hydroxy- Dimethylamino, hydroxy 117.15 Pharmaceutical candidate; basicity from dimethylamino group

*Calculated based on molecular formula C₁₁H₁₅N₅.

Physicochemical Properties

  • Conformational Analysis : N-(4-Chlorophenyl)ethanimidamide exhibits a twisted conformation (dihedral angle: 66.54°) between the ethanimidamide residue and benzene ring . The 2-phenylethyl group in the target compound may introduce steric hindrance, altering conformational flexibility.

Biological Activity

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide is a compound with significant biological activity, particularly in the context of drug development and therapeutic applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C99H144N36
  • Molecular Weight: 1838.4 g/mol
  • Purity: 95% .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The compound exhibits properties that may modulate various cellular processes, including:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases characterized by overactive enzymatic pathways.
  • Binding Affinity: The binding affinity of this compound to target receptors is crucial for its effectiveness as a therapeutic agent. Studies indicate that effective drugs require high selectivity for their target receptors to minimize side effects .

Research Findings

Recent studies have highlighted the compound's diverse biological activities, including:

  • Anticancer Properties: Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionYes
Anticancer ActivityInduces apoptosis
NeuroprotectionPotentially protective
Binding AffinityHigh selectivity noted

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of phenylethyl derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of similar compounds. The study found that derivatives with phenylethyl groups could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .

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